9H-Fluoren-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGCZPANGGUOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212858 |

Source

|

| Record name | Fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-66-7 |

Source

|

| Record name | 9H-Fluoren-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOREN-3-AMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 9H-Fluoren-3-amine

Introduction

9H-Fluoren-3-amine is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials. Its rigid, planar fluorene core and the presence of a reactive primary amine group make it a versatile scaffold for creating complex molecular architectures. For researchers in drug development and related scientific fields, unambiguous structural confirmation and purity assessment of this compound and its derivatives are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using state-of-the-art analytical techniques. By understanding the theoretical underpinnings of its spectroscopic signature, researchers can effectively validate their synthetic products and accelerate their research endeavors.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methylene protons at the C9 position. Due to the asymmetry introduced by the amine group at the C3 position, all aromatic protons are expected to be chemically non-equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 7H | Aromatic Protons (H1, H2, H4, H5, H6, H7, H8) |

| ~ 3.8 | Singlet | 2H | Methylene Protons (H9) |

| ~ 3.5 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Interpretation and Causality:

-

The aromatic protons are expected in the downfield region (7.2-7.8 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating amine group will likely cause the protons on its own ring (H2, H4) to appear at slightly higher field (more shielded) compared to the protons on the other ring.

-

The methylene protons at the C9 position are not adjacent to any other protons, and thus are predicted to appear as a singlet. Their chemical shift around 3.8 ppm is characteristic of benzylic protons.

-

The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The exact chemical shift is highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon is influenced by the hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum: Due to the C₂v symmetry of the fluorene backbone being broken by the amine substituent, all 13 carbon atoms are expected to be magnetically non-equivalent, resulting in 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 140 | Quaternary Carbons (C4a, C4b, C5a, C8a) |

| ~ 140 | C3 (Carbon attached to -NH₂) |

| ~ 130 - 110 | Aromatic CH Carbons (C1, C2, C4, C5, C6, C7, C8) |

| ~ 37 | Methylene Carbon (C9) |

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Interpretation and Causality:

-

The quaternary carbons involved in the fusion of the rings are expected at the downfield end of the aromatic region.

-

The carbon atom directly attached to the electron-donating amine group (C3) is expected to be significantly shielded compared to a typical aromatic carbon and will appear at a lower chemical shift.

-

The remaining aromatic methine carbons will resonate in the typical range of 110-130 ppm.

-

The aliphatic methylene carbon at C9 will be the most upfield signal, expected around 37 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Predicted IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | Asymmetric N-H stretch (primary amine) |

| 3350 - 3250 | Medium | Symmetric N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (C9 methylene) |

| 1650 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Caption: Workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.

Interpretation and Causality:

-

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]

-

The strong absorption around 1600 cm⁻¹ is due to the N-H bending vibration.

-

The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are expected just below 3000 cm⁻¹.

-

The strong band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.[1]

-

The pattern of strong bands in the "fingerprint region" (below 1000 cm⁻¹) arises from the C-H out-of-plane bending vibrations of the substituted aromatic rings and can provide further structural confirmation.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce smaller, characteristic ions.

Predicted Mass Spectrum: The EI mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the fluorenyl system.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Proposed Identity |

| 181 | [M]⁺ | Molecular Ion |

| 180 | [M-H]⁺ | Loss of a hydrogen atom |

| 154 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 152 | [M-H - HCN]⁺ | Loss of a hydrogen atom and hydrogen cyanide |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Interpretation and Causality:

-

The molecular ion peak at m/z 181 will confirm the molecular weight of the compound.

-

The highly stable aromatic fluorenyl cation will likely lead to a very abundant [M-H]⁺ ion at m/z 180.

-

Loss of hydrogen cyanide (HCN) from the amine-containing ring is a common fragmentation pathway for aromatic amines, which would result in an ion at m/z 154. Subsequent loss of a hydrogen atom would lead to the ion at m/z 152. This is consistent with the fragmentation observed for the isomeric 2-aminofluorene.[2]

Conclusion: A Unified Approach to Structural Verification

While this guide presents a predictive model of the spectroscopic data for this compound, the true power of these techniques lies in their combined application. The confirmation of a synthesized sample would involve ensuring that:

-

The ¹H and ¹³C NMR spectra show the correct number of signals with the predicted chemical shifts and multiplicities, confirming the carbon-hydrogen framework.

-

The IR spectrum displays the characteristic absorption bands for the primary amine and the aromatic system, confirming the presence of these key functional groups.

-

The mass spectrum shows the correct molecular ion peak, verifying the molecular weight, and a fragmentation pattern consistent with the proposed structure.

By correlating the data from these orthogonal analytical methods, researchers can achieve a high degree of confidence in the identity, structure, and purity of this compound, enabling them to proceed with their downstream applications in drug discovery and materials science with validated starting materials.

References

-

PubChem. Fluoren-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Aminofluorene. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

Sources

The Biological Activity of 9H-Fluoren-3-amine: A Technical Guide for Researchers

Abstract

The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the biological activity of a specific derivative, 9H-Fluoren-3-amine, also known as 3-aminofluorene. While much of the foundational research into the genotoxicity of aminofluorenes has focused on the highly carcinogenic isomer, 2-aminofluorene, this guide will synthesize the available data for 3-aminofluorene, drawing upon the broader understanding of this class of compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its toxicological profile, metabolic activation, and the molecular mechanisms that underpin its biological effects, alongside practical experimental protocols for its investigation.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety is a fundamental building block in the synthesis of a diverse range of biologically active compounds.[3] Its rigid, planar structure and lipophilic nature allow for effective interactions with biological macromolecules. The versatility of the fluorene core enables the introduction of various functional groups, leading to a broad array of pharmacological and pharmacokinetic properties.[3] This has led to the development of numerous fluorene-containing drugs with applications as antimicrobial, anticancer, and even anti-Alzheimer's agents.[3] The amino-substituted fluorenes, in particular, have been the subject of intense study, not for their therapeutic potential, but for their potent carcinogenic and mutagenic properties.[4] Understanding the biological activity of these compounds is therefore critical for both toxicological assessment and for informing the design of safer fluorene-based therapeutics.

Toxicological Profile of Aminofluorenes

The aminofluorenes are a class of compounds recognized for their hazardous properties. While detailed toxicological data for 3-aminofluorene is less extensive than for its 2-isomer, the available information warrants significant caution in its handling and use.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-aminofluorene is classified as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

These classifications underscore the need for stringent safety protocols when working with this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, and handling within a certified chemical fume hood.

Carcinogenicity and Mutagenicity

The carcinogenicity of aminofluorenes is their most significant toxicological feature. 2-Aminofluorene is a well-established carcinogen, and this property is intrinsically linked to its ability to be metabolically activated to reactive species that damage DNA.[4][6] While specific carcinogenicity studies on 3-aminofluorene are not as prevalent in the readily available literature, its structural similarity to the 2-isomer suggests a high potential for similar hazardous properties.

The mutagenicity of aminofluorenes is a key indicator of their carcinogenic potential. These compounds and their metabolites have been extensively evaluated in a variety of prokaryotic and eukaryotic assays for mutagenesis and DNA damage.[4] The mutagenic potency of aminofluorene derivatives is often assessed using the Ames test with Salmonella typhimurium strains, where they can induce frameshift mutations.[7][8]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The biological activity of aminofluorenes is not inherent to the parent molecule but is a consequence of its metabolic activation within the body. This process transforms the relatively inert aminofluorene into highly reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA.

The Metabolic Activation Pathway

The primary pathway for the metabolic activation of aminofluorenes involves a series of enzymatic reactions, primarily occurring in the liver. The key steps are:

-

N-Acetylation: The amino group of aminofluorene can be acetylated to form N-acetylaminofluorene.

-

N-Hydroxylation: Cytochrome P450 enzymes (CYP) catalyze the hydroxylation of the amino or acetylamino group to form N-hydroxy-aminofluorene or N-hydroxy-acetylaminofluorene.[6] This is a critical step, as the N-hydroxy metabolites are considered proximate carcinogens.[9]

-

O-Esterification: The N-hydroxy group can be further esterified, for example, by sulfation catalyzed by sulfotransferases, to form highly reactive N-sulfoxy esters.[6]

These reactive esters can spontaneously decompose to form highly electrophilic nitrenium and arylamidonium ions.

Caption: Metabolic activation pathway of this compound.

DNA Adduct Formation

The ultimate electrophilic metabolites of aminofluorenes react predominantly with the C8 and N2 positions of guanine bases in DNA, forming covalent adducts.[10] The major adduct formed from 2-aminofluorene is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[11] These adducts distort the DNA double helix, leading to conformational heterogeneity and interfering with normal DNA replication and transcription.[11][12] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations if not repaired by the cell's DNA repair machinery.[13]

Experimental Protocols for the Investigation of this compound

The following section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Assessment of Mutagenicity: The Ames Test

The Ames test, or Salmonella typhimurium reverse mutation assay, is a widely used method for assessing the mutagenic potential of a chemical.

Principle: This assay utilizes strains of S. typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Step-by-Step Methodology:

-

Strain Selection: Use S. typhimurium strains TA98 and TA100. TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.

-

Metabolic Activation: Prepare a liver S9 fraction from Aroclor-1254 induced rats to provide the necessary metabolic enzymes for the activation of aminofluorenes.

-

Plate Incorporation Assay:

-

To a sterile tube, add 0.1 mL of an overnight culture of the selected Salmonella strain.

-

Add 0.1 mL of the test solution of this compound at various concentrations.

-

Add 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

-

Incubate the mixture at 37°C for 20 minutes.

-

Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Detection of DNA Damage: The Comet Assay

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Treatment: Expose a suitable cell line (e.g., human hepatoma HepG2 cells) to various concentrations of this compound for a defined period (e.g., 3-24 hours).

-

Slide Preparation:

-

Mix a suspension of the treated cells with low-melting-point agarose.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide.

-

Allow the agarose to solidify.

-

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters such as tail length, tail intensity, and tail moment.

Caption: Workflow for the Comet Assay.

Data Presentation and Interpretation

Quantitative data from mutagenicity and genotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Data from an Ames Test of this compound

| Concentration (µ g/plate ) | Strain TA98 (-S9) Revertants/Plate (Mean ± SD) | Strain TA98 (+S9) Revertants/Plate (Mean ± SD) | Strain TA100 (-S9) Revertants/Plate (Mean ± SD) | Strain TA100 (+S9) Revertants/Plate (Mean ± SD) |

| 0 (Vehicle Control) | 25 ± 4 | 30 ± 5 | 150 ± 12 | 165 ± 15 |

| 1 | 28 ± 5 | 150 ± 18 | 155 ± 14 | 350 ± 25 |

| 10 | 32 ± 6 | 450 ± 35 | 160 ± 16 | 800 ± 50 |

| 100 | 35 ± 7 | 1200 ± 80 | 168 ± 18 | 2100 ± 120 |

* Indicates a statistically significant increase compared to the vehicle control (p < 0.05).

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a mutagen that requires metabolic activation to exert its effect, as a significant increase in revertant colonies is only observed in the presence of the S9 mix. It appears to be capable of inducing both frameshift (TA98) and base-pair substitution (TA100) mutations.

Conclusion and Future Directions

This compound, as a member of the aminofluorene class of compounds, warrants significant consideration for its potential biological activity, particularly its genotoxicity. The well-documented carcinogenicity of its isomer, 2-aminofluorene, provides a strong rationale for handling 3-aminofluorene with extreme caution and for conducting thorough toxicological evaluations. The primary mechanism of action is understood to be metabolic activation to reactive electrophiles that form DNA adducts, leading to mutations.

Future research should focus on elucidating the specific biological activities and toxicological profile of 3-aminofluorene to better understand the structure-activity relationships within the aminofluorene family. Comparative studies with other isomers would be invaluable in this regard. Furthermore, a deeper understanding of the enzymes involved in its metabolism and the specific DNA adducts formed will provide crucial insights into its carcinogenic potential. For those in drug development utilizing the fluorene scaffold, a thorough understanding of the potential for metabolic activation to genotoxic species is paramount in the design of safer and more effective therapeutic agents.

References

-

JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

-

PubChem. (n.d.). 9H-fluoren-9-amine hydrochloride. Retrieved from [Link]

-

White, G. L., & Heflich, R. H. (1985). Mutagenic activation of 2-aminofluorene by fluorescent light. Teratogenesis, Carcinogenesis, and Mutagenesis, 5(1), 63–73. [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). Fluorene Toxicological Summary sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminofluorene. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

- Lei, X., Thomaidi, M., & Angeli, G. K. (2021). Fluorene-Based Multicomponent Reactions. Synlett, 33(02), 155-160.

-

National Center for Biotechnology Information. (n.d.). Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes. Retrieved from [Link]

-

Oxford Academic. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Retrieved from [Link]

-

PubMed. (n.d.). Effect of aminofluorene and (acetylamino)fluorene adducts on the DNA replication mediated by Escherichia coli polymerases I (Klenow fragment) and III. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminofluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved from [Link]

-

PubMed. (n.d.). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

-

PubChem. (n.d.). Fluoren-3-amine. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of the Mutagenicity and Antimutagenicity of Forty-Two 3-substituted Flavones in the Ames Test. Retrieved from [Link]

-

National Academy of Sciences. (n.d.). Mutations induced by aminofluorene-DNA adducts during replication in human cells. Retrieved from [Link]

-

AACR Journals. (n.d.). The Metabolism of 2-Aminofluorene in the Rat. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Aminofluorene and (Acetylamino)fluorene Adducts on the DNA Replication Mediated by Escherichia coli Polymerases I (Klenow Fragment) and III. Retrieved from [Link]

-

PubMed. (n.d.). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Retrieved from [Link]

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoren-3-amine | C13H11N | CID 22818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 7. Evaluation of the mutagenicity and antimutagenicity of forty-two 3-substituted flavones in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of aminofluorene and (acetylamino)fluorene adducts on the DNA replication mediated by Escherichia coli polymerases I (Klenow fragment) and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutations induced by aminofluorene-DNA adducts during replication in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 9H-Fluoren-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the criticality of a comprehensive understanding of a molecule's physical properties for its successful application in research and drug development. This guide provides an in-depth exploration of the core physical characteristics of 9H-Fluoren-3-amine, moving beyond a simple data sheet to offer insights into the causality behind these properties and the methodologies for their determination. The fluorene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science, making a thorough grasp of their physicochemical behavior paramount for innovation.

Molecular and Fundamental Properties

This compound, also known as 3-aminofluorene, is an aromatic amine derivative of fluorene. The foundational physical properties of a molecule dictate its behavior in both chemical and biological systems.

Table 1: Core Physical and Chemical Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| CAS Number | 6344-66-7 | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | [1] |

| InChIKey | FNGCZPANGGUOPU-UHFFFAOYSA-N | [1] |

These identifiers are fundamental for database searches and unambiguous identification of the compound. The molecular weight is a critical parameter for all quantitative analyses, including solution preparation and reaction stoichiometry.

Key Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various environments, from reaction vessels to biological systems.

Table 2: Summary of Key Physical Properties of this compound and its Isomers

| Property | This compound (Predicted/Experimental) | 2-Aminofluorene (Experimental) | 9-Aminofluorene (Experimental) | Source(s) |

| Melting Point (°C) | Not available | 126-132 | 64 | [3][4] |

| Boiling Point (°C) | Not available | Not available | ~304 (rough estimate) | [4] |

| pKa (in 50% ethanol) | 4.21 | Not available | 8.18 (Predicted) | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Less than 1 mg/mL in water | Soluble in pet ether, hexane | [3][4] |

The lack of readily available experimental data for the melting and boiling points of this compound highlights a gap in the literature. However, we can infer its properties based on its isomers and general principles of organic chemistry. As an aromatic amine, it is expected to be a solid at room temperature with a relatively high melting point due to the rigid fluorene backbone and intermolecular hydrogen bonding potential of the amine group. Its solubility profile, being sparingly soluble in water and more soluble in organic solvents, is characteristic of aromatic compounds.

The pKa value is a critical determinant of the ionization state of the molecule at a given pH. With a pKa of 4.21 for its conjugate acid in 50% ethanol, the amine group of this compound will be predominantly protonated in acidic environments (pH < 4.21) and in its neutral, free base form in neutral and basic conditions. This property is fundamental for designing purification strategies (e.g., acid-base extraction) and understanding its interaction with biological targets.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch (asymmetric and symmetric) | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 1600-1650 | N-H Bend (scissoring) | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1335 | C-N Stretch | Aromatic Amine |

| 690-900 | C-H Bend (out-of-plane) | Aromatic |

Data interpreted from the general characteristics of primary aromatic amines and the FTIR spectrum available on PubChem.[1]

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The C-N stretching frequency for an aromatic amine is typically higher than that for an aliphatic amine due to the partial double bond character resulting from resonance with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (Ar-H): ~7.0-8.0 ppm. The protons on the fluorene ring system will appear in this region as complex multiplets. The protons on the aminophenyl ring will be influenced by the electron-donating amine group, leading to upfield shifts compared to unsubstituted fluorene.

-

Methylene Protons (-CH₂-): ~3.9 ppm. The two protons at the C9 position of the fluorene ring are diastereotopic and will likely appear as a singlet or a closely spaced AB quartet.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 3-5 ppm), and its position is highly dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: 110-150 ppm. The carbon atom attached to the amine group (C3) will be significantly shielded (shifted upfield) due to the electron-donating effect of the nitrogen. The quaternary carbons of the fluorene ring will appear as weak signals.

-

Methylene Carbon (-CH₂-): ~37 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the extended π-conjugated system of the fluorene ring. Aromatic amines typically exhibit two main absorption bands: a high-energy π → π* transition (around 200-250 nm) and a lower-energy n → π* transition (around 250-300 nm). The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted fluorene.

Experimental Protocols

The following section details standardized protocols for the determination of key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating rate is initially employed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

The reported melting point is the range between these two temperatures.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Causality: The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment:

-

To approximately 1 mL of each solvent in a separate test tube, add a small, precisely weighed amount (e.g., 1-2 mg) of this compound.

-

Vortex the mixture for 30 seconds.

-

Visually inspect for complete dissolution.

-

-

Quantitative Assessment (for a specific solvent):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent at a constant temperature.

-

Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove undissolved solid.

-

A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is determined.

-

Solubility is expressed in g/L or mg/mL.

-

pKa Determination by UV-Vis Spectrophotometry

Causality: The UV-Vis absorption spectrum of an ionizable compound changes with pH as the relative concentrations of the protonated and deprotonated species vary. By monitoring this change, the pKa can be determined using the Henderson-Hasselbalch equation.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol-water).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small aliquot of the stock solution to a cuvette to obtain a final concentration within the linear range of the spectrophotometer.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Diagram 2: Logic for Spectrophotometric pKa Determination

Caption: Logic for determining pKa via UV-Vis spectrophotometry.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in both theoretical principles and established experimental methodologies. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, this guide equips researchers with the foundational knowledge and practical protocols to characterize this and similar molecules. A thorough understanding of these properties is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust synthetic and purification procedures, and ultimately, the successful translation of chemical entities into valuable applications.

References

-

Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

-

PubChem. 2-Aminofluorene. [Link]

-

Cheméo. Chemical Properties of 9-Aminofluorene (CAS 525-03-1). [Link]

-

PubChem. Fluoren-3-amine. [Link]

-

GSRS. 3-AMINOFLUORENE. [Link]

Sources

An In-depth Technical Guide to the Solubility of 9H-Fluoren-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 9H-Fluoren-3-amine in organic solvents. In the absence of extensive published empirical data for this specific isomer, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and the known properties of the parent compound, fluorene, and other aromatic amines. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of this compound solubility using the isothermal shake-flask method coupled with UV-Vis spectrophotometric quantification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical means of assessing the solubility of this compound for applications in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of Solubility in Scientific Research and Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the viability and application of a chemical compound in numerous scientific and industrial fields.[1][2] In the realm of drug discovery and development, aqueous and organic solvent solubility are critical parameters that influence a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][3] For new chemical entities (NCEs), poor solubility can be a major hurdle, often leading to high doses being required to achieve therapeutic plasma concentrations.[1] In organic synthesis and materials science, solvent selection is paramount for reaction kinetics, purification, and the formation of crystalline materials with desired properties. Therefore, a comprehensive understanding of a compound's solubility profile is not merely academic but a critical component of successful research and development.[2][4]

Theoretical Framework and Solubility Prediction

Predicting the solubility of a molecule from its structure is a complex endeavor that has been the subject of extensive research, from early structure-property relationships to modern computational models like Quantitative Structure-Activity Relationship (QSAR) and physics-based approaches.[5][6][7][8][9] In the absence of empirical data for this compound, we can formulate a strong predictive hypothesis by considering its molecular structure in relation to its parent compound, fluorene, and the general principles of solubility.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a cornerstone of solubility prediction.[10] This principle suggests that a solute will be most soluble in a solvent that has a similar polarity. Organic solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.

-

Polar Protic Solvents: (e.g., methanol, ethanol) possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene) have low dielectric constants and do not have significant partial charges.

Structural Analysis of this compound

This compound's structure consists of a large, nonpolar fluorene backbone with a polar amino (-NH2) group attached to the 3-position of one of the benzene rings.

-

The Fluorene Backbone: The tricyclic aromatic system of fluorene is inherently nonpolar and hydrophobic.[11] This suggests that this compound will exhibit some degree of solubility in nonpolar and aromatic solvents due to van der Waals forces and π-π stacking interactions.

-

The Amino Group: The primary amine group introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. This functional group will enhance the solubility of the molecule in polar solvents, particularly polar protic solvents, compared to the parent fluorene molecule.

Comparison with Fluorene

The solubility of fluorene in various organic solvents is known.[12][13] For instance, fluorene is soluble in many organic solvents but insoluble in water.[11] It is slightly soluble in ethanol and soluble in benzene, carbon disulfide, and diethyl ether.[13]

Table 1: Known Solubility of Fluorene in Select Organic Solvents

| Solvent | Solubility ( g/100 g) at 20°C |

| Acetone | 14.1 |

| Benzene | 25 |

| Ethanol | 2.3 |

| Carbon Tetrachloride | 9.1 |

Source: [14]

Predicted Solubility of this compound

Based on the structural analysis, the following solubility profile for this compound is predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Moderate to Good Solubility: Expected in polar protic solvents such as methanol and ethanol. The amine group's ability to hydrogen bond with the solvent will enhance solubility, but the large nonpolar fluorene backbone may limit it compared to smaller amines.[15][16][17] Aromatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[15]

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

-

Low to Moderate Solubility: Expected in aromatic hydrocarbons like toluene and benzene, where the solubility will be primarily driven by the fluorene backbone. The polar amine group might slightly decrease solubility in these nonpolar solvents compared to fluorene itself.

-

Low Solubility: Expected in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.

Table 2: Predicted Solubility of this compound in a Range of Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Hydrogen bonding capability of the amine group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | "Like dissolves like" for the fluorene backbone, but polarity mismatch with the amine group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Significant polarity mismatch. |

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a solvent is the isothermal shake-flask method.[18][19][20] This method involves equilibrating an excess of the solid with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Caption: Workflow for solubility determination of this compound.

Detailed Experimental Protocol

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvent)

-

UV-Vis spectrophotometer and quartz cuvettes

3.2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is confirmed if undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and shake for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[19]

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.[21]

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.[22][23]

-

Measure the absorbance of the blank (pure solvent), the standard solutions, and the diluted sample solution at the λmax.[24]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.[22][25][26]

-

Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 3: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Value | Value |

| e.g., Acetone | Value | Value |

| e.g., Toluene | Value | Value |

| e.g., Hexane | Value | Value |

Creating a Calibration Curve

The following diagram illustrates the process of creating and using a calibration curve for concentration determination.

Caption: Process for creating and utilizing a UV-Vis calibration curve.

Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for the parent compound, fluorene, and related aminofluorenes should be considered.[27][28][29][30][31]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and organic solvents.[29]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or solvent vapors.[30]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.[30]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[30]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has addressed the solubility of this compound in organic solvents by first establishing a predictive framework based on its molecular structure and the principles of chemical interactions. The primary contribution of this guide is the detailed, step-by-step experimental protocol for the accurate determination of its solubility using the reliable shake-flask method and UV-Vis spectrophotometry. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can generate the critical solubility data required for their specific applications, thereby facilitating advancements in their respective fields. The provided protocols and theoretical background serve as a self-validating system, ensuring the generation of accurate and reproducible results.

References

-

Delving into QSAR-Based Solubility Models for Drug-Like Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Pal, M., & He, Y. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Boosting the predictive performance with aqueous solubility dataset curation. (2022, March 3). PubMed Central. [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). (n.d.). National Institutes of Health. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube. [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). (2021, May 18). ResearchGate. [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. (n.d.). ACS Publications. Retrieved from [Link]

-

QSAR Prediction of Aqueous Solubility's of Some Pharmaceutical Compounds by Chemometrics Methods. (2015, September 4). ResearchGate. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

-

23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. Retrieved from [Link]

-

How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager. [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). http:/ /ejournal.upi. edu. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. Retrieved from [Link]

-

Fluorene. (n.d.). Wikipedia. Retrieved from [Link]

-

Are amines soluble in organic solvents? (2018, March 30). Quora. [Link]

-

UV/Vis Video: Calibration Curve Part 1. (2021, August 21). YouTube. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Organic Chemistry II. (n.d.). Textbook. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 17). ResearchGate. [Link]

-

Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. Retrieved from [Link]

-

Fluorene. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. (2025, August 6). ResearchGate. [Link]

-

UV-Vis calibration curves - Smart Worksheet. (n.d.). LearnSci. Retrieved from [Link]

- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department. Retrieved from [Link]

-

Fluorene. (2023, December 27). Sciencemadness Wiki. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

- II: AROMATIC AMINES. (n.d.). SNS Courseware.

-

UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo. Retrieved from [Link]

-

FLUORENE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

4.4: UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Handout. Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Fluorene - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. snscourseware.org [snscourseware.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. agilent.com [agilent.com]

- 22. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. science.valenciacollege.edu [science.valenciacollege.edu]

- 25. UV-Vis calibration curves - Smart Worksheet [learnsci.com]

- 26. mt.com [mt.com]

- 27. fishersci.com [fishersci.com]

- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 29. geneseo.edu [geneseo.edu]

- 30. chemicalbook.com [chemicalbook.com]

- 31. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Aminofluorene

Executive Summary

3-Aminofluorene (3-AF), a polycyclic aromatic amine, serves as a critical molecular scaffold in medicinal chemistry and a subject of significant interest in toxicology. Its rigid, planar fluorene backbone, functionalized with a reactive amino group, imparts unique photophysical properties and biological activities. Understanding the precise molecular architecture and spectroscopic signature of 3-AF is paramount for researchers engaged in drug development, materials science, and carcinogenesis studies. This guide provides a comprehensive technical overview of the molecular structure, synthesis, spectroscopic characterization, and toxicological implications of 3-aminofluorene, grounded in established experimental protocols and data. It is designed to serve as a self-validating reference for scientists, enabling confident identification, synthesis, and handling of this important compound.

Introduction to the Fluorene Scaffold and its Significance

The fluorene moiety, consisting of two benzene rings fused to a central five-membered ring, is a privileged structure in chemical and materials science.[1] This tricyclic system is predominantly planar and rigid, features that are highly desirable in the design of molecules for organic electronics and as DNA intercalating agents. The methylene bridge at the C9 position is a key feature, with its protons exhibiting a characteristic acidity and reactivity.[1]

The introduction of an amino group onto this scaffold, as in 3-aminofluorene, dramatically influences its electronic properties and nucleophilicity. The position of this functional group is critical; isomers such as 2-aminofluorene are well-documented carcinogens, a property linked to their metabolic activation pathways.[2] Therefore, a detailed understanding of the 3-amino isomer is essential for structure-activity relationship (SAR) studies and for predicting its biological fate.

Molecular Structure and Physicochemical Properties

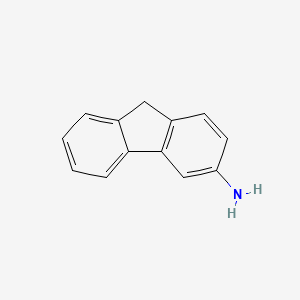

3-Aminofluorene, systematically named 9H-fluoren-3-amine, is an achiral molecule with the chemical formula C₁₃H₁₁N.[3] The core structure is the tricyclic fluorene system, with a primary amino group substituted at the C3 position.

Caption: 2D structure of 3-aminofluorene with standard atom numbering.

The molecule's geometry is largely planar due to the sp² hybridization of the carbon atoms in the benzene rings. This planarity is a key factor in its ability to intercalate between the base pairs of DNA.

Table 1: Physicochemical Properties of 3-Aminofluorene

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 6344-66-7 | [3][4] |

| Molecular Formula | C₁₃H₁₁N | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

| Melting Point | 148.6-150 °C | [4] |

| Appearance | Solid | - |

| SMILES | C1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | [3] |

| InChIKey | FNGCZPANGGUOPU-UHFFFAOYSA-N | [3] |

Chemical Synthesis and Purification

The synthesis of 3-aminofluorene is most commonly achieved via the reduction of its nitro precursor, 3-nitrofluorene. This transformation is a staple in organic synthesis for preparing aromatic amines. While various reducing agents can be employed, a classic and reliable method involves the use of a metal in an acidic medium, such as iron powder with an ammonium chloride catalyst.[4]

Experimental Protocol: Reduction of 3-Nitrofluorene

Causality: This protocol utilizes the principle of heterogeneous catalysis, where iron metal acts as the electron donor to reduce the nitro group (-NO₂) to an amino group (-NH₂). The reaction is performed in a mixed solvent system (ethanol/water) to ensure solubility of both the organic substrate and the inorganic salt (NH₄Cl), which maintains a slightly acidic pH to facilitate the reaction and prevent the formation of iron hydroxide sludge.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitrofluorene (1.0 eq), iron powder (approx. 5.0 eq), and ammonium chloride (approx. 0.7 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., a 10:1 v/v ratio) to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-nitrofluorene spot. The reaction typically proceeds for several hours.[4]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron and iron oxide residues. Wash the filter cake with additional hot ethanol.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue may contain the product as a precipitate.

-

Purification: The crude product can be purified by extraction. Basify the aqueous residue with an appropriate base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Final Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-aminofluorene.

Caption: Workflow for the synthesis and purification of 3-aminofluorene.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of synthesized 3-aminofluorene must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating data package that unequivocally confirms the molecular structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. For 3-aminofluorene, we expect to see signals for the aromatic protons, the methylene (C9) protons, and the amine protons. The aromatic region will be complex due to spin-spin coupling. A key diagnostic signal is the singlet for the two protons at the C9 position. In a derivative, 2-[N-(Fluorene-3-yl)aminomethylene]benzo[b]thiophene-3(2H)-one, these methylene protons appear as a singlet between 3.91-3.97 ppm in DMSO-d₆.[5]

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Aminofluorene

| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |

| H-9 (2H) | ~3.8 - 3.9 | Singlet (s) | Characteristic methylene bridge protons.[5] |

| -NH₂ (2H) | Broad, variable | Singlet (br s) | Position is solvent and concentration dependent; D₂O exchangeable. |

| Aromatic (7H) | ~6.7 - 7.8 | Multiplets (m) | Complex pattern. Protons ortho to the NH₂ group (H2, H4) will be most upfield. |

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments. 3-Aminofluorene has 13 carbon atoms, and due to molecular symmetry, we expect to see 13 distinct signals. The carbon atom attached to the amino group (C3) will be significantly influenced by the nitrogen's electron-donating effect.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Aminofluorene

| Carbon(s) | Predicted δ (ppm) | Notes |

| C-9 | ~37 | Aliphatic sp³ carbon, characteristic of the fluorene bridge. |

| Aromatic C-H | 110 - 130 | Aromatic carbons bearing a hydrogen atom. |

| Aromatic C-q | 130 - 148 | Quaternary carbons of the fused ring system. |

| C-3 | >145 | Carbon attached to the nitrogen atom, shifted downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 3-aminofluorene, the most important diagnostic peaks arise from the primary amine.

Causality: As a primary amine (R-NH₂), 3-aminofluorene will exhibit two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region: a higher frequency asymmetric stretch and a lower frequency symmetric stretch.[6] The spectrum will also show a characteristic N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the C9-methylene group will be just below 3000 cm⁻¹.[7]

Table 4: Characteristic IR Absorption Bands for 3-Aminofluorene

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) | Medium |

| Aromatic C-N | Stretch | 1250 - 1335 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 3-Aminofluorene (C₁₃H₁₁N) has a molecular weight of 181.23, and its molecular ion peak (M⁺) should be observed at m/z = 181. The base peak in the spectrum is often the molecular ion due to the stability of the aromatic system.

Toxicological Profile and Metabolic Activation

Aromatic amines are a class of compounds that often require metabolic activation to exert their toxic or carcinogenic effects. The well-studied isomer, 2-aminofluorene, is a known mutagen and carcinogen that operates through such a pathway.[2] It is highly probable that 3-aminofluorene undergoes a similar bioactivation process.

Causality: The primary metabolic activation of aromatic amines is initiated by Cytochrome P450 enzymes (primarily CYP1A family) in the liver. This process involves N-hydroxylation to form the N-hydroxy-arylamine metabolite. This intermediate can then be further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive electrophilic species (nitrenium ions). These electrophiles can readily form covalent adducts with nucleophilic sites in DNA (primarily at the C8 position of guanine), leading to mutations and potentially initiating cancer.

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 3-Isocyanato-9H-fluorene||For Research [benchchem.com]

- 7. cancerresgroup.us [cancerresgroup.us]

Computational Characterization of 9H-Fluoren-3-amine: Electronic Structure & Reactivity Guide

Executive Summary & Strategic Importance

9H-Fluoren-3-amine (CAS: 6344-63-4) represents a critical scaffold in both toxicology and organic electronics. Unlike its widely studied isomer 2-aminofluorene (a potent mutagen), the 3-isomer offers a unique electronic environment due to the meta-conjugation pathway relative to the biphenyl linkage of the fluorene core.

For drug development professionals , understanding the electronic structure of this compound is pivotal for predicting metabolic stability, specifically the N-hydroxylation pathway leading to DNA adducts. For materials scientists , the molecule serves as a hole-transporting building block where the C3-positioning of the amine alters the HOMO-LUMO gap compared to linear conjugation, affecting charge mobility in OLED applications.

This guide provides a rigorous theoretical framework for characterizing this compound, moving beyond basic geometry optimization to advanced electronic descriptors and predictive toxicology.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances cost (CPU time) with chemical accuracy (E-E-A-T).

Level of Theory Selection

-

Geometry Optimization: DFT/B3LYP/6-311++G(d,p).

-

Rationale: The B3LYP hybrid functional is the industry standard for organic aromatic amines, providing accurate bond lengths (C-N, C-C) and vibrational frequencies. The large basis set with diffuse functions (++) is critical for capturing the lone pair electron density on the Nitrogen atom.

-

-

Excited States (UV-Vis): TD-DFT/CAM-B3LYP/6-311++G(d,p).

-

Rationale: Standard B3LYP underestimates charge-transfer excitations. CAM-B3LYP (Coulomb-Attenuating Method) corrects long-range interactions, essential for the fluorene π-system.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (for toxicology/metabolism) and Dichloromethane (for electronic properties).

-

Validated Workflow Diagram

The following DOT diagram illustrates the self-validating computational workflow.

Caption: Figure 1. Self-validating computational workflow for characterizing this compound. Note the critical checkpoint for imaginary frequencies to ensure a true ground state.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its Frontier Molecular Orbitals. The amine group acts as an electron donor, raising the HOMO energy level relative to the pristine fluorene core.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the adjacent aromatic rings. High energy indicates susceptibility to electrophilic attack (e.g., by Cytochrome P450 enzymes).

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the fluorene backbone.

-

Band Gap (

): A critical descriptor for stability.-

Formula:

-

Chemical Hardness (

):

-

Representative Theoretical Values (B3LYP/6-31G level):*

| Property | Value (eV) | Interpretation |

| HOMO | -5.20 to -5.40 | Moderately nucleophilic; prone to oxidation. |

| LUMO | -1.10 to -1.30 | Electron accepting capacity of the π-system. |

| Gap ( | ~4.1 eV | Indicates kinetic stability but photoreactivity in UV range. |

| Dipole Moment | ~2.5 - 3.0 Debye | Polar molecule due to the amine group; soluble in polar organic solvents. |

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigational chart" for drug design.

-

Red Regions (Negative Potential): Concentrated on the Amine Nitrogen and the aromatic

-cloud. These are the sites for electrophilic attack (e.g., protonation or metabolic oxidation). -

Blue Regions (Positive Potential): Concentrated on the Methylene Bridge (C9) protons and the amine protons. These sites interact with nucleophiles.

Toxicology & Metabolic Activation Pathway

For pharmaceutical researchers, the primary concern with aminofluorenes is mutagenicity. The mechanism involves metabolic activation (N-hydroxylation) leading to a nitrenium ion that intercalates into DNA.